molecular formula C17H18N2O4 B2866934 1-(3-(3,4-dimethoxyphenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 701227-03-4

1-(3-(3,4-dimethoxyphenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No. B2866934
CAS RN: 701227-03-4
M. Wt: 314.341
InChI Key: ZGLPIKOKBZISBL-UHFFFAOYSA-N
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Description

1-(3-(3,4-dimethoxyphenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a chemical compound that belongs to the class of pyrazole derivatives. It has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Antimicrobial and Antitubercular Applications

Derivatives of the specified compound have been synthesized and evaluated for their antibacterial, antifungal, and antitubercular activities. For example, a series of related compounds were synthesized by the condensation of certain chalcones with hydrazine hydrate, showing significant antitubercular activity (Bhoot, D., Khunt, R., & Parekh, H., 2011). Additionally, novel series involving modifications of this compound have demonstrated antimicrobial properties through molecular docking studies, indicating their potential as bioactive compounds against Staphylococcus aureus and Escherichia coli (Khumar, A. B. S., Ezhilarasi, M. R., & Prabha, B., 2018).

Anti-inflammatory and Antioxidant Properties

Research has also focused on evaluating the anti-inflammatory and antioxidant capabilities of pyrazole chalcone derivatives. A study demonstrated that certain compounds in this class exhibited promising IL-6 inhibitory, free radical scavenging, and antimicrobial activities, suggesting their utility in drug discovery for anti-inflammatory applications (Bandgar, B., Gawande, S. S., Bodade, R., Gawande, N. M., & Khobragade, C., 2009).

Molecular Docking and ADMET Prediction

Further studies include the synthesis of pyrazole derivatives with a focus on their in vitro antimicrobial evaluation, in silico molecular docking, and ADMET prediction. These studies indicate that the derivatives show good to moderate activity against various bacterial strains, and molecular docking studies suggest their potential mechanism of action at the molecular level (Mathew, M., Chinnamanayakar, R., & Ramanathan, E. M., 2020).

properties

IUPAC Name

1-[5-(3,4-dimethoxyphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-11(20)19-14(15-5-4-8-23-15)10-13(18-19)12-6-7-16(21-2)17(9-12)22-3/h4-9,14H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLPIKOKBZISBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC(=C(C=C2)OC)OC)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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